molecular formula C21H16ClFOS B12638858 3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one CAS No. 919795-00-9

3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one

Cat. No.: B12638858
CAS No.: 919795-00-9
M. Wt: 370.9 g/mol
InChI Key: NAIFMPZISUPNQH-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one is a β-ketone derivative featuring a propan-1-one backbone substituted with a sulfanyl group (attached to a 4-chlorophenyl ring), a 2-fluorophenyl group, and a terminal phenyl ring.

Properties

CAS No.

919795-00-9

Molecular Formula

C21H16ClFOS

Molecular Weight

370.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-3-(2-fluorophenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C21H16ClFOS/c22-16-10-12-17(13-11-16)25-21(18-8-4-5-9-19(18)23)14-20(24)15-6-2-1-3-7-15/h1-13,21H,14H2

InChI Key

NAIFMPZISUPNQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2F)SC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzenethiol with 2-fluorobenzaldehyde in the presence of a base to form the corresponding thioether. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The target compound’s unique combination of a 4-chlorophenylsulfanyl group and 2-fluorophenyl substituent distinguishes it from related β-ketones. Key comparisons include:

Sulfanyl vs. Amino Groups
  • Elemental analysis data (C: 67.96%, H: 4.70%, N: 3.68%) indicate lower carbon content compared to sulfanyl analogs due to nitrogen inclusion .
  • Target Compound: The sulfanyl group (–S–) is less polar than an amino group (–NH–), likely reducing water solubility but increasing lipophilicity, which could improve membrane permeability in biological systems .
Halogen Substituent Variations
  • 3-(2-Chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one (4c, Table 2 in ): The nitro group (–NO₂) is strongly electron-withdrawing, which may stabilize the ketone via resonance effects. This contrasts with the 2-fluorophenyl group in the target compound, where fluorine’s electronegativity induces moderate electron withdrawal without resonance stabilization .
  • 3-(4-Fluorophenyl)-3-(1H-indol-3-yl)-1-phenylpropan-1-one (3c in ): A 4-fluorophenyl substituent (vs. 2-fluorophenyl in the target compound) alters steric and electronic effects.
Sulfur-Containing Analogues
  • 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone (): Dual sulfanyl groups increase molecular weight and hydrophobicity. The methoxy group (–OCH₃) introduces electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound .
  • 1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone (): The pentafluorophenyl group creates extreme electron deficiency, likely reducing stability under basic conditions compared to the target compound’s mono-fluorinated analog .

Spectroscopic and Crystallographic Comparisons

Infrared Spectroscopy
  • Carbonyl Stretching (C=O): Target Compound: Expected C=O absorption near 1,690–1,700 cm⁻¹, similar to 3-(4-chlorophenyl)-1-phenylpropan-1-one (IR: 1,696 cm⁻¹) . 3-(4-Nitrophenyl)amino Derivative (4c): C=O peak at 1,696 cm⁻¹, indicating minimal electronic perturbation from the nitro group .
NMR Spectroscopy
  • 1H NMR :
    • The 2-fluorophenyl group in the target compound would show distinct splitting patterns (e.g., doublets or triplets) due to ortho-fluorine coupling, unlike para-substituted analogs .
    • In 3-(4-fluorophenyl)-3-(1H-indol-3-yl)-1-phenylpropan-1-one (3c), aromatic protons resonate at δ 7.04–7.78 ppm, comparable to the target compound’s expected range .
Crystallography
  • 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one (): Crystallizes in a monoclinic system (space group P21/n) with β = 113.57°, forming centrosymmetric hydrogen-bonded dimers. The target compound’s ortho-fluorine may disrupt similar packing due to steric hindrance .

Data Tables

Table 1: Comparison of Key Structural and Physical Properties

Compound Name Substituents Molecular Weight Melting Point (°C) IR C=O (cm⁻¹)
Target Compound 4-Cl-C₆H₄-S, 2-F-C₆H₄ ~362.8* Not reported ~1,690–1,700
3-(4-Chlorophenyl)-1-phenylpropan-1-one 4-Cl-C₆H₄ 244.7 Not reported 1,696
3-(4-Fluorophenyl)-3-indolyl analog 4-F-C₆H₄, indol-3-yl 361.1 Not reported 1,696
3-(4-Nitrophenyl)amino derivative 4-NO₂-C₆H₄-NH, 2-Cl-C₆H₄ ~414.7 Not reported 1,696

*Calculated based on molecular formula C₂₁H₁₅ClFOS.

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